molecular formula C12H15NO4 B14734759 Ethyl n-benzoylserinate CAS No. 6332-41-8

Ethyl n-benzoylserinate

Cat. No.: B14734759
CAS No.: 6332-41-8
M. Wt: 237.25 g/mol
InChI Key: PLBWFFODNNJIHY-UHFFFAOYSA-N
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Description

Ethyl n-benzoylserinate is an organic compound classified as an ester. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This compound is known for its unique chemical structure, which includes a benzoyl group attached to the nitrogen atom of serine, an amino acid. This compound has various applications in scientific research and industry due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl n-benzoylserinate can be synthesized through the esterification of n-benzoylserine with ethanol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of alternative catalysts, such as solid acid catalysts, can enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Ethyl n-benzoylserinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: n-Benzoylserine and ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted products depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl n-benzoylserinate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release n-benzoylserine, which may interact with enzymes and receptors in biological systems. The benzoyl group can also participate in various chemical reactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Ethyl n-benzoylserinate can be compared with other esters such as ethyl acetate and methyl butyrate. While these compounds share similar ester functionalities, this compound is unique due to the presence of the benzoyl group and the serine moiety. This structural difference imparts distinct chemical and biological properties to this compound .

Similar Compounds

This compound stands out due to its unique structure and versatile applications in various fields of research and industry.

Properties

CAS No.

6332-41-8

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

ethyl 2-benzamido-3-hydroxypropanoate

InChI

InChI=1S/C12H15NO4/c1-2-17-12(16)10(8-14)13-11(15)9-6-4-3-5-7-9/h3-7,10,14H,2,8H2,1H3,(H,13,15)

InChI Key

PLBWFFODNNJIHY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CO)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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